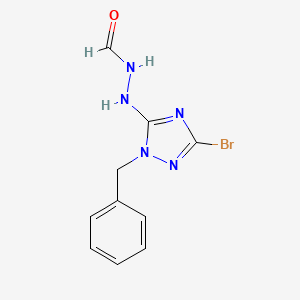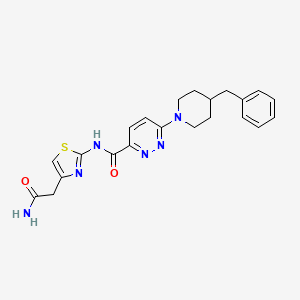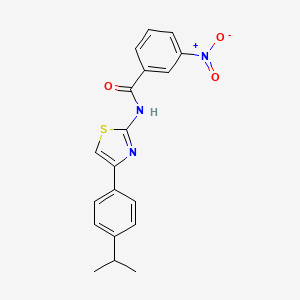
4-butoxy-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 4-butoxy-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide is a heterocyclic compound that is presumed to have potential biological activities due to its structural features. Heterocyclic compounds containing the oxadiazole ring are known for their diverse pharmacological properties. Although the provided papers do not directly discuss this specific compound, they do provide insights into the synthesis and characterization of structurally related compounds, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of related heterocyclic compounds involves multi-step processes that typically result in the formation of the desired oxadiazole ring. For instance, the synthesis of substituted N-[4(5-methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl] benzamide/benzene sulfonamides was achieved through the reduction of corresponding substituted N-(benzoylimino)-4-(5-methyl/5-phenyl-1,3,4-oxadiazol-2yl) pyridinium ylide using sodium borohydride in absolute ethanol . This method could potentially be adapted for the synthesis of 4-butoxy-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide by altering the substituents on the oxadiazole ring and the amide moiety.
Molecular Structure Analysis
The molecular structure of heterocyclic compounds is often elucidated using a combination of spectroscopic and X-ray crystallographic techniques. For example, the structural characterization of a related compound, 4-benzoyl-5-phenyl-2-(pyridin-2-yl)-3,3a-dihydropyrazolo[1,5-c]pyrimidin-7(6H)-one, was performed using FT-IR, NMR, Mass spectroscopy, and single-crystal X-ray diffraction . These methods provide detailed information about the molecular geometry, vibrational wavenumbers, and chemical shifts, which are essential for understanding the chemical behavior of the compound.
Chemical Reactions Analysis
The reactivity of heterocyclic compounds like 4-butoxy-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide can be inferred from studies on similar structures. The presence of the oxadiazole ring and the amide linkage suggests that the compound could participate in various chemical reactions, including nucleophilic substitution and potential interactions with biological targets. The specific reactivity patterns would depend on the electronic and steric properties of the substituents attached to the core heterocyclic structure.
Physical and Chemical Properties Analysis
The physical and chemical properties of heterocyclic compounds are closely related to their molecular structure. Theoretical calculations, such as density functional theory (DFT), can predict properties like molecular electrostatic potential (MEP), frontier molecular orbitals (FMOs), and non-linear optical (NLO) properties . These properties are indicative of the compound's reactivity, stability, and potential applications in materials science. The physical properties, such as solubility and melting point, would also be influenced by the molecular structure and can be estimated based on the known properties of similar compounds.
Scientific Research Applications
Novel RET Kinase Inhibitors for Cancer Therapy
Research has focused on the development of novel RET kinase inhibitors for cancer therapy. Compounds containing the 1,2,4-oxadiazole ring, similar in structure to the compound , have shown potential as lead compounds for further investigation due to their ability to inhibit RET kinase activity both at the molecular and cellular levels, indicating their promise for treating cancers driven by RET mutations (Han et al., 2016).
Organic Electronics and OLED Materials
The synthesis and evaluation of materials containing the 1,3,4-oxadiazole ring for organic electronics, specifically for OLEDs, highlight their significance. These materials, such as bis(1,3,4-oxadiazole) systems, have been used as hole-blocking materials in LEDs to improve device efficiency. The studies demonstrate that these compounds can significantly enhance the performance of OLEDs, making them valuable for future developments in electronic and photonic devices (Wang et al., 2001).
Antimicrobial and Antitubercular Activities
Synthesis and screening of new derivatives containing the oxadiazole ring have revealed compounds with promising antimicrobial and antitubercular activities. These findings suggest the potential for developing new therapeutic agents against resistant strains of bacteria and tuberculosis, offering a pathway for new drug discovery and development efforts (Nayak et al., 2016).
Antioxidant and DNA Protection
Compounds featuring the 1,3,4-oxadiazole moiety have also been evaluated for their antioxidant activity, with some showing excellent protection against DNA damage. This underscores the potential of these compounds in developing therapeutic agents aimed at mitigating oxidative stress and protecting against DNA damage (Bondock et al., 2016).
properties
IUPAC Name |
4-butoxy-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-2-3-12-24-15-6-4-13(5-7-15)16(23)20-18-22-21-17(25-18)14-8-10-19-11-9-14/h4-11H,2-3,12H2,1H3,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBDJGXCQTDWQEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-butoxy-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-(4,6-difluorobenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2529245.png)

![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2529248.png)
![N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)thiophene-2-carboxamide](/img/structure/B2529249.png)
![4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2529250.png)
![[4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2529251.png)

![6-(4-fluorobenzyl)-4-(3-fluorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2529260.png)
![N-(sec-butyl)-4-[6-(2-methylphenyl)pyrimidin-4-yl]piperazine-1-carboxamide](/img/structure/B2529261.png)


![N-[(3-Bromophenyl)-cyanomethyl]-2-(3-methoxycyclohexyl)acetamide](/img/structure/B2529264.png)
![N-(4-fluorobenzyl)-2-{4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2529265.png)
